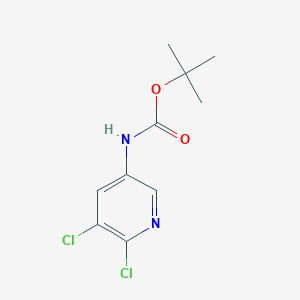

叔丁基-5,6-二氯吡啶-3-基氨基甲酸酯

货号 B1344224

CAS 编号:

275383-96-5

分子量: 263.12 g/mol

InChI 键: DKHGGFHSPXVTDE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

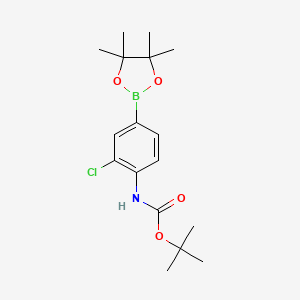

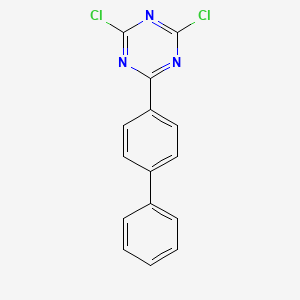

“tert-Butyl 5,6-dichloropyridin-3-ylcarbamate” is a chemical compound with the molecular formula C10H12Cl2N2O2. It is used for research and development purposes .

Synthesis Analysis

The synthesis of “tert-Butyl 5,6-dichloropyridin-3-ylcarbamate” involves the reaction of 5,6-dichloropyridin-3-amine with (BOC)2O in tetrahydrofuran (THF) at temperatures between 0 and 40°C . The reaction mixture is heated until full conversion is achieved, as monitored by TLC. The reaction mixture is then concentrated, and the product is obtained through flash chromatography .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5,6-dichloropyridin-3-ylcarbamate” is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a carbamate group at position 3. The carbamate group is further substituted with a tert-butyl group.科学研究应用

Modulation of Supramolecular Structure

- Application Summary : This research focuses on the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111). The tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .

- Methods and Procedures : The researchers controlled the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111). The evolution of supramolecular self-assembly was visualized by high resolution scanning tunneling microscopy .

- Results : The researchers successfully realized the evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP .

Enzymatic Synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

- Application Summary : This research focuses on the highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir .

- Methods and Procedures : The researchers used a tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, which was more efficient in the bioreduction process .

- Results : A final CDOH concentration of 427 mM (100 g/L) gave (S)-CHOH in 94% yield and 99.5% e.e. after a reaction time of 38 h with whole cells expressing LkTADH .

属性

IUPAC Name |

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGGFHSPXVTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626077 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate | |

CAS RN |

275383-96-5 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloropyridin-3-amine (commercially available) in THF (0.2 M) stirred at 0° C. was added (BOC)2O (1.2 eq). The reaction mixture was heated at 40° C. until full conversion as monitored by TLC. The reaction mixture was then concentrated. Flash chromatography (silica gel, 20-50% EtOAc in hexanes) of the elude afforded tert-butyl 5,6-dichloropyridin-3-ylcarbamate.

Synthesis routes and methods II

Procedure details

To a suspension of 5,6-dichloronicotinic acid (5.1 g) in tert-butyl alcohol (50 ml) were added triethylamine (2.7 g) and phosphorus diphenylazide (7.3 g) in a nitrogen atmosphere and the mixture was heated to 80° C. After 8 hr, the reaction mixture was cooled and water and ethyl acetate were added. The mixture was washed 3 times with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated. The residue was applied to flash silica gel chromatography (silica gel, 30 ml) and eluted with hexane:ethyl acetate=5:1-2:1 to give 3-(N-(tert-butoxycarbonyl)amino)-5,6-dichloropyridine as a colorless solid (6.49 g).

[Compound]

Name

phosphorus diphenylazide

Quantity

7.3 g

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)